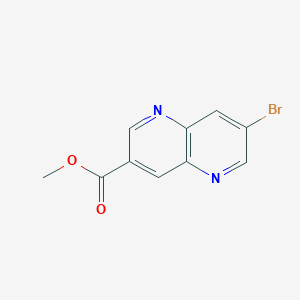

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-8-9(12-4-6)3-7(11)5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKHAOKCHBJDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=N2)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672213 | |

| Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958334-24-2 | |

| Record name | Methyl 7-bromo-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the procedural choices. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for further research and application.

Introduction

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The strategic incorporation of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position yields this compound, a versatile intermediate for the synthesis of a diverse range of functionalized molecules. The bromine atom serves as a valuable handle for further elaboration through various cross-coupling reactions, while the ester functionality allows for modifications such as amidation or reduction. This guide will detail a reliable and well-established synthetic route, empowering researchers to confidently produce this key building block for their discovery programs.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step sequence that leverages the classical Gould-Jacobs reaction. This robust and widely utilized method allows for the construction of the 4-hydroxy-1,5-naphthyridine ring system, which can then be further functionalized to afford the target compound. The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Synthesis of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

The initial and crucial step in this synthesis is the construction of the 1,5-naphthyridine core via the Gould-Jacobs reaction.[1][2] This reaction involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by a thermal intramolecular cyclization.

Reaction Mechanism:

The reaction proceeds in two distinct stages. First, the nucleophilic amino group of 5-bromo-3-aminopyridine attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the elimination of ethanol and the formation of a vinylogous amide intermediate. The subsequent high-temperature cyclization occurs via a 6-electron electrocyclization, forming the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.

Caption: Mechanism of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 5-Bromo-3-aminopyridine | 1.0 | 172.01 g/mol | (user-defined) |

| Diethyl ethoxymethylenemalonate (DEEM) | 1.1 | 216.23 g/mol | (user-defined) |

| Diphenyl ether | - | 170.21 g/mol | (user-defined) |

Procedure:

-

A mixture of 5-bromo-3-aminopyridine and diethyl ethoxymethylenemalonate is heated at 120-130 °C for 2 hours.

-

The resulting intermediate, diethyl 2-((5-bromopyridin-3-yl)amino)methylenemalonate, is then added portion-wise to preheated diphenyl ether at 250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.

-

The crude product is washed with hexane and then ethanol to afford Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate as a solid.

Expertise & Causality: The choice of a high-boiling solvent like diphenyl ether is critical for achieving the high temperature required for the thermal cyclization. The portion-wise addition of the intermediate to the hot solvent helps to control the reaction rate and prevent the formation of byproducts.

Synthesis of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate

The 4-hydroxy group of the naphthyridine ring is a poor leaving group and needs to be converted to a more reactive species for its removal. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[3][4]

Reaction Mechanism:

The reaction of the 4-hydroxy-1,5-naphthyridine with POCl₃ proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion to yield the 4-chloro derivative.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate | 1.0 | 299.11 g/mol | (user-defined) |

| Phosphorus oxychloride (POCl₃) | excess | 153.33 g/mol | (user-defined) |

| N,N-Dimethylformamide (DMF) | catalytic | 73.09 g/mol | (user-defined) |

Procedure:

-

A suspension of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate in phosphorus oxychloride is treated with a catalytic amount of N,N-dimethylformamide.

-

The mixture is heated to reflux (around 110 °C) for 2-4 hours, during which the solid dissolves.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate.

Trustworthiness & Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The formation of a precipitate upon quenching with ice-water is a key indicator of product formation.

Part 2: Synthesis of the Final Product

Synthesis of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate

The removal of the 4-chloro substituent is achieved through a reduction reaction. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate | 1.0 | 317.55 g/mol | (user-defined) |

| Palladium on Carbon (10% Pd/C) | catalytic | - | (user-defined) |

| Triethylamine | 2.0 | 101.19 g/mol | (user-defined) |

| Ethanol | - | 46.07 g/mol | (user-defined) |

| Hydrogen Gas | - | 2.02 g/mol | balloon pressure |

Procedure:

-

To a solution of Ethyl 7-bromo-4-chloro-1,5-naphthyridine-3-carboxylate in ethanol is added triethylamine and a catalytic amount of 10% palladium on carbon.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

-

The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate.

Expertise & Causality: Triethylamine is added to neutralize the HCl that is formed during the reduction, preventing potential side reactions and catalyst deactivation.

Synthesis of 7-Bromo-1,5-naphthyridine-3-carboxylic acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a straightforward step, typically achieved under basic conditions.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate | 1.0 | 281.11 g/mol | (user-defined) |

| Sodium Hydroxide (NaOH) | 2.0 | 40.00 g/mol | (user-defined) |

| Ethanol/Water | - | - | (user-defined) |

| Hydrochloric Acid (HCl) | - | 36.46 g/mol | to pH ~3-4 |

Procedure:

-

A solution of Ethyl 7-bromo-1,5-naphthyridine-3-carboxylate in a mixture of ethanol and water is treated with sodium hydroxide.

-

The reaction mixture is heated to reflux for 1-2 hours.

-

After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 7-Bromo-1,5-naphthyridine-3-carboxylic acid.

Synthesis of this compound

The final step is the esterification of the carboxylic acid with methanol. This can be accomplished using various standard esterification methods.

Experimental Protocol:

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 7-Bromo-1,5-naphthyridine-3-carboxylic acid | 1.0 | 253.05 g/mol | (user-defined) |

| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 g/mol | (user-defined) |

| Methanol | excess | 32.04 g/mol | (user-defined) |

Procedure:

-

A suspension of 7-Bromo-1,5-naphthyridine-3-carboxylic acid in methanol is cooled to 0 °C.

-

Thionyl chloride is added dropwise to the suspension.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel provides the final product, this compound.

Authoritative Grounding: The use of thionyl chloride in methanol for esterification is a well-established and efficient method that proceeds via the formation of an acid chloride intermediate.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By following the protocols described herein, researchers and drug development professionals can confidently access this valuable building block for their scientific endeavors. The provided explanations of the underlying chemical principles and experimental rationale are intended to facilitate a deeper understanding of the synthesis and enable successful execution in the laboratory.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Arnott, E. A., Chan, L. C., & Phillips, A. J. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1912–1922. [Link]

-

Li, W., Li, G., Wang, Y., & Xu, X. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 15339–15347. [Link]

Sources

An In-depth Technical Guide to Methyl 7-bromo-1,5-naphthyridine-3-carboxylate: Synthesis, Properties, and Reactivity for Drug Discovery

This guide provides a comprehensive technical overview of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, a plausible synthetic route, predicted analytical characteristics, and its significant reactivity, with a focus on its application in generating diverse molecular libraries.

Introduction to the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus, an isomeric form of pyridopyridine, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse, vectorially-defined interactions with biological targets. This has led to the development of numerous compounds with a wide array of biological activities.[2][3] this compound is a strategically functionalized derivative, offering multiple points for chemical modification. The bromo-substituent at the 7-position serves as a versatile handle for cross-coupling reactions, while the methyl ester at the 3-position can be readily hydrolyzed or converted to amides, providing another avenue for derivatization.[4] This dual functionality makes it an exceptionally valuable intermediate in the synthesis of complex molecules for drug discovery programs.[5]

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 958334-24-2 | [6] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [5] |

| Molecular Weight | 267.08 g/mol | [5] |

| Storage Condition | 2-8°C | [5] |

Synthesis Pathway and Experimental Protocols

Proposed Synthetic Workflow

The overall synthetic strategy is a four-step process, designed to build the heterocyclic core and then install the required functional groups in a regioselective manner.

Caption: Proposed four-step synthesis of the target compound.

Step-by-Step Experimental Protocols

The following protocols are based on analogous procedures reported for similar heterocyclic systems.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This initial step utilizes the Gould-Jacobs reaction to construct the core naphthyridine ring system.[1][2]

-

Rationale: The reaction begins with a Michael-type addition of 3-aminopyridine to diethyl ethoxymethylenemalonate, followed by an intramolecular thermal cyclization. The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization.[8] A high-boiling solvent system like diphenyl ether is used to achieve the required temperature.[1]

-

Procedure:

-

A mixture of diphenyl (e.g., 265 g) and diphenyl ether (e.g., 735 g) is heated to 255°C in a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

Diethyl 2-([3-pyridylamino]methylene)malonate (formed from the reaction of 3-aminopyridine and diethyl ethoxymethylenemalonate) is added in one portion.

-

The reaction temperature is maintained at 255°C until the evolution of ethanol ceases.

-

The mixture is cooled to room temperature, allowing the product to precipitate.

-

The precipitate is collected by filtration, washed thoroughly with hexane to remove the high-boiling solvents, and dried under vacuum to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]

-

Protocol 2: Synthesis of Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate

This step introduces the key bromine atom onto the naphthyridine ring.

-

Rationale: The 1,5-naphthyridine ring system is susceptible to electrophilic aromatic substitution. Bromination with elemental bromine in acetic acid is a standard method for introducing a bromine atom onto such electron-rich heterocyclic systems.[2] The reaction is expected to proceed at the C7 position due to the directing effects of the fused pyridine ring.

-

Procedure:

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is dissolved in glacial acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature.

-

The reaction is stirred until TLC analysis indicates complete consumption of the starting material.

-

The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried.

-

Protocol 3: Synthesis of 7-Bromo-4-chloro-1,5-naphthyridine-3-carbonyl chloride

The hydroxyl group at the 4-position is converted to a more reactive chloro group, which also facilitates the subsequent aromatization.

-

Rationale: The conversion of a 4-hydroxynaphthyridine (which exists in tautomeric equilibrium with the 4-oxo form) to a 4-chloronaphthyridine is a crucial step for enabling further nucleophilic substitution or for achieving a fully aromatic system. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[2] It simultaneously converts the carboxylic acid (after hydrolysis of the ester) to an acid chloride.

-

Procedure:

-

Ethyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification.[3]

-

The resulting 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylic acid is treated with an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated at reflux for several hours.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the crude acid chloride.

-

Protocol 4: Synthesis of this compound

The final step is the formation of the methyl ester.

-

Rationale: The highly reactive acid chloride is readily converted to the methyl ester by reaction with methanol. This is a standard esterification procedure.

-

Procedure:

-

The crude 7-bromo-4-chloro-1,5-naphthyridine-3-carbonyl chloride is dissolved in anhydrous methanol and stirred.

-

The reaction is typically exothermic and proceeds to completion at room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final product, this compound.

-

Predicted Analytical and Spectroscopic Data

As experimental data is not publicly available, the following section provides predicted spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The protons on the naphthyridine core will appear as singlets or doublets in the downfield region (typically 7.5-9.5 ppm). The methyl ester protons will be a sharp singlet at approximately 4.0 ppm.

-

¹³C NMR: The carbon NMR will show signals for all 10 unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 120-155 ppm region. The carbon attached to the bromine will be shifted upfield compared to its unsubstituted counterpart. The methyl ester carbon will appear around 53 ppm.[8]

Mass Spectrometry (MS)

-

Rationale: In electron ionization mass spectrometry, a characteristic fragmentation pattern is the loss of the methoxy group from the ester to form a stable acylium ion.[9] The molecular ion peak should exhibit a characteristic M+2 isotope pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[10]

-

Predicted Fragmentation:

-

Molecular Ion (M⁺): A pair of peaks at m/z 266 and 268 of roughly equal intensity.

-

Base Peak: Likely the acylium ion at m/z 235/237, resulting from the loss of the methoxy radical (•OCH₃).

-

Chemical Reactivity and Applications

The primary utility of this compound in synthetic chemistry lies in its capacity for palladium-catalyzed cross-coupling reactions at the C7 position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. The bromo-substituent at the 7-position of the naphthyridine ring is an ideal handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol 5: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromo-pyridines and related heterocycles.[11]

-

Rationale: The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond. This is followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of ligand and base is crucial for reaction efficiency.[11]

-

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

A suitable solvent (e.g., dioxane, DMF, or toluene/water mixture) is added.

-

The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.), is added.

-

The mixture is heated (typically 80-110°C) and stirred until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the 7-substituted-1,5-naphthyridine derivative.

-

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its dual functional handles allow for sequential or orthogonal derivatization, making it an ideal starting point for the construction of compound libraries for high-throughput screening. The reliable and high-yielding nature of the Suzuki-Miyaura coupling at the 7-position provides a robust platform for exploring structure-activity relationships. Future work will likely focus on expanding the range of cross-coupling reactions and exploring the derivatization of the ester functionality to access novel chemical space.

References

-

PrepChem. Synthesis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Available from: [Link]

-

Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][11]naphthyridine-3-carbonitriles. Materials Today: Proceedings. Available from: [Link]

-

Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]

-

Encyclopedia.pub. Fused 1,5-naphthyridines. Available from: [Link]

- Google Patents. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

NIST. Naphthalene, 1-bromo-. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Naphthalene, 1-bromo- [webbook.nist.gov]

- 11. chemscene.com [chemscene.com]

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-24-2): A Comprehensive Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction & Significance

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. Within this context, nitrogen-containing heterocycles have established themselves as a cornerstone of medicinal chemistry. Among these, the 1,5-naphthyridine framework has emerged as a "privileged scaffold," a core structure that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2]

1.1 Overview of the 1,5-Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, has garnered significant attention due to its presence in numerous biologically active compounds.[3][4] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[5] Notably, the 1,5-naphthyridine core has been successfully incorporated into inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[6][7]

1.2 Emergence and Importance of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate as a Key Building Block

This compound (CAS No. 958334-24-2) represents a strategically designed intermediate for the elaboration of complex 1,5-naphthyridine derivatives. This molecule is engineered with two key points of functionality:

-

The Bromo Substituent at the 7-position: This serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the scaffold.

-

The Methyl Ester at the 3-position: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse range of amides, esters, and other functional groups. This position is crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets.

The combination of these two reactive sites makes this compound an exceptionally valuable starting material for the construction of compound libraries for high-throughput screening and for the rational design of potent and selective drug candidates.

1.3 Scope of the Guide

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, provide a detailed, plausible synthesis protocol based on established methodologies, discuss its chemical reactivity, and explore its applications in medicinal chemistry, with a focus on the development of kinase inhibitors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a key intermediate is fundamental to its effective use in multi-step syntheses.

2.1 Chemical Structure and Properties

| Property | Value |

| CAS Number | 958334-24-2 |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol [3] |

| Appearance | Off-white to yellow solid (predicted) |

| Melting Point | Not experimentally determined in available literature. |

| Boiling Point | ~355 °C (Predicted)[8] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (e.g., DCM, chloroform); limited solubility in alcohols and water (predicted). |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: 2-8°C.[3] |

2.2 Spectroscopic Data and Interpretation

While a publicly available, fully assigned spectrum for this specific molecule is not available, the following spectral data are predicted based on the analysis of closely related 1,5-naphthyridine structures.[2][9][10]

2.2.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

δ ~9.4-9.5 ppm (s, 1H): This singlet corresponds to the proton at the 2-position (H-2), which is deshielded by the adjacent nitrogen and the ester group.

-

δ ~9.2-9.3 ppm (d, 1H): This doublet is assigned to the proton at the 4-position (H-4), coupled to H-3.

-

δ ~8.8-8.9 ppm (d, 1H): This doublet corresponds to the proton at the 6-position (H-6), which is deshielded by the adjacent nitrogen.

-

δ ~8.4-8.5 ppm (d, 1H): This doublet is assigned to the proton at the 8-position (H-8).

-

δ ~4.0-4.1 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).

2.2.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

-

δ ~165-166 ppm: Carbonyl carbon of the methyl ester.

-

δ ~150-155 ppm: Quaternary carbons C-2 and C-8a.

-

δ ~140-145 ppm: Quaternary carbon C-4a and C-7.

-

δ ~135-140 ppm: Aromatic CH at C-4 and C-6.

-

δ ~120-130 ppm: Aromatic CH at C-8 and quaternary carbon at C-3.

-

δ ~52-53 ppm: Methyl carbon of the ester.

2.2.3 Mass Spectrometry

-

Expected m/z: [M+H]⁺ = 266.97 and 268.97, showing the characteristic isotopic pattern for a monobrominated compound.

Synthesis and Purification

3.1 Retrosynthetic Analysis and Common Synthetic Strategies

A logical retrosynthetic approach to the target molecule involves the cyclization of a suitably substituted aminopyridine precursor. The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxy-1,5-naphthyridine core, which can then be further functionalized.

Sources

- 1. rsc.org [rsc.org]

- 2. wiley-vch.de [wiley-vch.de]

- 3. This compound [myskinrecipes.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. This compound CAS#: 958334-24-2 [amp.chemicalbook.com]

- 6. Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ethyl 7-bromo-1,5-naphthyridine-3-carboxylate | 958334-48-0 [amp.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 11. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of naphthyridine, has garnered substantial attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These compounds have been explored for a wide range of therapeutic applications, including their potential as anticancer, antibacterial, and antiviral agents.[1][3] The rigid, planar structure of the 1,5-naphthyridine core provides a unique scaffold for the spatial orientation of functional groups, enabling precise interactions with biological macromolecules. The introduction of various substituents onto this core allows for the fine-tuning of its physicochemical properties and biological activity. Methyl 7-bromo-1,5-naphthyridine-3-carboxylate (CAS No. 958334-24-2) is a key intermediate that can be utilized in the synthesis of more complex molecules with potential therapeutic value.[4] The presence of a bromine atom at the 7-position offers a handle for further functionalization through cross-coupling reactions, while the methyl ester at the 3-position can be hydrolyzed or converted to other functional groups.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established methods for the construction of the 1,5-naphthyridine scaffold, such as the Gould-Jacobs reaction.[5]

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy-1,5-naphthyridines, which can be subsequently converted to the desired product. The proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Condensation of 5-Bromo-3-aminopyridine with a Malonate Derivative

-

To a stirred solution of 5-bromo-3-aminopyridine in a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), add an equimolar amount of dimethyl 2-(ethoxymethylene)malonate.

-

Heat the reaction mixture at a temperature sufficient to drive the condensation reaction, typically between 120-150 °C, while removing the ethanol byproduct.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature. The intermediate, dimethyl 2-(((5-bromopyridin-3-yl)amino)methylene)malonate, may precipitate and can be isolated by filtration.

Step 2: Thermal Cyclization

-

Add the crude or purified condensation intermediate to a high-boiling point solvent like Dowtherm A.

-

Heat the mixture to a high temperature, typically around 250 °C, to induce thermal cyclization.

-

Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the cyclized product, Methyl 7-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane) to remove residual high-boiling solvent.

Step 3: Chlorination and Dechlorination

-

Treat the 4-hydroxy-1,5-naphthyridine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), which will convert the hydroxyl group to a chlorine atom.

-

The resulting 4-chloro derivative can then be subjected to a dechlorination reaction. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source.

Step 4: Purification

The final product, this compound, should be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the compound in high purity.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine core and the methyl ester protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~9.2 - 9.4 | s | - |

| H-4 | ~8.8 - 9.0 | s | - |

| H-6 | ~8.6 - 8.8 | d | ~2.0 |

| H-8 | ~8.4 - 8.6 | d | ~2.0 |

| -OCH₃ | ~4.0 | s | - |

Note: These are predicted chemical shifts based on the analysis of similar 1,5-naphthyridine structures and known substituent effects. Actual experimental values may vary.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 - 170 |

| Quaternary carbons (C-3, C-4a, C-7, C-8a) | ~120 - 155 |

| CH carbons (C-2, C-4, C-6, C-8) | ~120 - 150 |

| -OCH₃ | ~52 - 55 |

Note: These are predicted chemical shifts. The exact assignment would require 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): For C₁₀H₇BrN₂O₂, the expected monoisotopic mass is approximately 265.97 g/mol . The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 - 1740 | Strong |

| C=N and C=C (aromatic) | ~1500 - 1600 | Medium to Strong |

| C-O (ester) | ~1200 - 1300 | Strong |

| C-H (aromatic) | ~3000 - 3100 | Medium |

| C-H (methyl) | ~2850 - 2960 | Medium |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid), should be developed. A pure sample is expected to show a single, sharp peak.

Reactivity and Applications in Drug Discovery

This compound is a versatile building block for the synthesis of a library of novel compounds.

Caption: Key reactions of this compound.

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl substituents, respectively. Furthermore, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the derivatives. This synthetic versatility makes this compound a valuable starting material for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While specific experimental data for this molecule remains to be fully documented in the scientific literature, the proposed synthetic strategies and predicted analytical and spectroscopic data offer a solid foundation for researchers. The versatile reactivity of this compound makes it an attractive building block for the development of novel 1,5-naphthyridine derivatives with potential therapeutic applications. Further research to synthesize and fully characterize this compound and its derivatives is warranted to explore its full potential in medicinal chemistry.

References

- Benchchem. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide.

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

-

ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

- Wiley-VCH. (2007). Supporting Information: An Acyclic Aminonaphthyridine-Based Receptor for Carbohydrate Recognition: Binding Studies in Competitive Solvents.

-

MySkinRecipes. This compound. [Link]

-

MDPI. (2023). Synthesis of Novel Benzo[b][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]

- ACG Publications.

-

MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]

- OUCI.

- Wiley. The Naphthyridines.

- BAC-LAC. Syntheses and Spectra of Naphthyridines.

-

MDPI. (2001). Spectral Characteristics of 2,7-Naphthyridines. [Link]

-

ResearchGate. (2017). Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). [Link]

- CDN. Infrared Spectroscopy.

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

-

SpectraBase. 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. scienceready.com.au [scienceready.com.au]

- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 7-bromo-1,5-naphthyridine-3-carboxylate is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents. A thorough understanding of its structural characteristics is paramount for its effective utilization in drug discovery and development. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. We will delve into a detailed, predicted interpretation of its ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from related 1,5-naphthyridine derivatives. This guide also outlines a field-proven, step-by-step protocol for the acquisition of high-quality NMR data for small organic molecules, ensuring experimental reproducibility and data integrity.

Introduction: The Significance of this compound in Modern Drug Discovery

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic placement of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position of the 1,5-naphthyridine ring system in this compound offers multiple avenues for synthetic diversification. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the ester functionality can be readily modified to modulate the compound's physicochemical properties.

Given its pivotal role as a building block, an unambiguous structural elucidation of this compound is critical. NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecule's carbon-hydrogen framework. This guide aims to provide a comprehensive resource on the NMR spectral characteristics of this important molecule.

Predicted ¹H and ¹³C NMR Spectral Analysis

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the following atom numbering scheme will be used for this compound.

Figure 1: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to exhibit five distinct signals in the aromatic region and one singlet in the aliphatic region corresponding to the methyl ester protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.3 - 9.5 | d | ~2.0 | Deshielded due to proximity to N1 and the electron-withdrawing carboxylate group. Exhibits a small coupling to H-4. |

| H-4 | 8.9 - 9.1 | d | ~2.0 | Deshielded by N1 and the anisotropic effect of the adjacent ring. Coupled to H-2. |

| H-6 | 8.8 - 9.0 | d | ~2.5 | Deshielded by N5. Coupled to H-8. |

| H-8 | 8.4 - 8.6 | d | ~2.5 | Influenced by the adjacent bromine atom and coupled to H-6. |

| OCH₃ | 4.0 - 4.2 | s | - | Typical chemical shift for a methyl ester. |

Rationale for Predicted Chemical Shifts and Coupling Constants:

-

Deshielding Effects of Nitrogen Atoms: The nitrogen atoms in the 1,5-naphthyridine ring are electron-withdrawing, leading to a general downfield shift of all ring protons compared to benzene. Protons alpha to the nitrogen (H-2, H-4, H-6) are expected to be the most deshielded.

-

Substituent Effects:

-

The methyl carboxylate group at C-3 is electron-withdrawing and will further deshield the adjacent H-2 and H-4 protons.

-

The bromine atom at C-7 is electronegative and will deshield the adjacent H-6 and H-8 protons.

-

-

Coupling Constants: The observed couplings are expected to be small, consistent with meta-couplings in pyridine-like systems. The coupling between H-2 and H-4, and between H-6 and H-8, are predicted to be in the range of 2-3 Hz.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals for the ten carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 152 - 155 | Deshielded by N1 and the adjacent carboxylate group. |

| C-3 | 120 - 123 | Shielded relative to other aromatic carbons due to its position, but influenced by the attached carboxylate group. |

| C-4 | 148 - 151 | Deshielded by N1. |

| C-4a | 138 - 141 | Bridgehead carbon, influenced by both rings. |

| C-6 | 150 - 153 | Deshielded by N5. |

| C-7 | 125 - 128 | Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect. |

| C-8 | 135 - 138 | Influenced by the adjacent bromine and the ring nitrogen. |

| C-8a | 145 - 148 | Bridgehead carbon, influenced by both rings. |

| C=O | 164 - 167 | Typical chemical shift for an ester carbonyl carbon. |

| OCH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

Rationale for Predicted Chemical Shifts:

-

The chemical shifts are predicted based on the known values for 1,5-naphthyridine and the expected substituent chemical shift (SCS) effects of the bromo and methyl carboxylate groups.

-

Carbons directly attached to nitrogen (C-2, C-4, C-6, C-8a) and the carbon bearing the bromine (C-7) will have their chemical shifts significantly influenced.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and bulb

-

Small vial

-

Cotton wool

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. Agitate the vial gently to ensure complete dissolution of the sample.

-

Filtration: Place a small plug of cotton wool into a Pasteur pipette. Filter the solution from the vial through the cotton plug directly into the NMR tube. This will remove any particulate matter that could adversely affect the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Figure 3: A streamlined workflow for the analysis of raw NMR data.

Conclusion and Future Perspectives

This technical guide provides a detailed, albeit predicted, NMR spectroscopic analysis of this compound, a molecule of significant interest in the field of medicinal chemistry. The predicted ¹H and ¹³C NMR data, along with the comprehensive experimental protocol, offer a valuable resource for researchers working with this compound. The future acquisition of experimental 2D NMR data, such as COSY, HSQC, and HMBC, would be invaluable for the definitive assignment of all proton and carbon signals and to confirm the predictions made in this guide. Such data would further enhance our understanding of the electronic environment of this versatile synthetic intermediate and aid in the rational design of novel 1,5-naphthyridine-based therapeutic agents.

References

-

Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate and its Implications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate, a key intermediate for the synthesis of novel therapeutics. While the specific crystal structure of the title compound is not publicly available, this document presents a hypothesized synthesis, a detailed methodology for its crystal structure elucidation via single-crystal X-ray diffraction, and an in-depth analysis of a closely related 1,8-naphthyridine derivative to illustrate the structural characteristics of this compound class. Furthermore, the profound implications of crystal structure analysis in structure-based drug design and lead optimization are discussed, offering valuable insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Naphthyridines, particularly the 1,5- and 1,8-isomers, are bicyclic heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Their rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make them ideal scaffolds for designing molecules that can interact with biological targets with high affinity and specificity.[3] Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]

This compound serves as a versatile building block in the synthesis of more complex and potent drug candidates.[4] The bromine atom at the 7-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space.[5] The methyl ester at the 3-position can be readily hydrolyzed or converted to other functional groups, enabling the modulation of physicochemical properties and target interactions. A precise understanding of the three-dimensional arrangement of atoms within this molecule is paramount for rational drug design.

Hypothesized Synthesis and Crystallization

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of 1,5-naphthyridine derivatives.[6]

Synthetic Protocol

A potential synthetic pathway could involve a multi-step sequence starting from readily available precursors, such as a substituted aminopyridine. The key steps would likely involve a cyclization reaction to form the naphthyridine core, followed by bromination and esterification.

Step 1: Synthesis of a Dihydronaphthyridinone Intermediate

A Gould-Jacobs type reaction could be employed, starting with 3-aminopyridine and diethyl ethoxymethylenemalonate. This would be followed by a thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine-3-carboxylate derivative.

Step 2: Halogenation

The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Bromination

Selective bromination at the 7-position could be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), under carefully controlled conditions.

Step 4: Nucleophilic Substitution to Introduce the Methoxy Group

If a methoxy group is desired at the 7-position, a nucleophilic aromatic substitution reaction with sodium methoxide could be performed on a 7-halo precursor. However, for the title compound, the bromine is retained.

Step 5: Esterification

If the synthesis starts with the carboxylic acid, esterification to the methyl ester can be accomplished using methanol in the presence of an acid catalyst.

Crystallization Protocol

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.[7]

Protocol for Single Crystal Growth:

-

Purification: The synthesized this compound should be purified to the highest possible degree, typically by column chromatography followed by recrystallization.

-

Solvent Selection: A screening of various solvents and solvent mixtures is necessary to find a system where the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial. The vial is covered with a cap containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually reducing the solubility of the compound and promoting crystal growth.

-

Crystal Harvesting: Once well-formed, single crystals of appropriate size (typically 0.1-0.3 mm) are carefully selected and mounted for X-ray analysis.[7][8]

Methodology: Elucidation of the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[11]

Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Mounting and Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while a detector records the diffraction pattern.[12]

Step 2: Data Processing and Reduction

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors, and the unit cell parameters are determined.[8]

Step 3: Structure Solution

The "phase problem" in crystallography arises because the phases of the diffracted X-rays are not directly measured.[8] For small molecules, direct methods or Patterson methods are typically used to generate an initial electron density map.

Step 4: Structure Refinement

An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[13]

Step 5: Structure Validation

The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters.[13] The final structural information is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[14]

Crystallographic Analysis of a Representative Structure

As the crystal structure of this compound is not publicly available, we present an analysis of the closely related compound, N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, which co-crystallized with pyrrolidine-2,5-dione.[2][9] This structure provides valuable insights into the potential molecular geometry and intermolecular interactions of the title compound.

Caption: Molecular structure of a representative naphthyridine derivative.

Key Structural Features

The naphthyridine ring system in the representative structure is essentially planar.[2] This planarity is a common feature of such aromatic systems and is crucial for potential π-π stacking interactions in the crystal lattice and with biological macromolecules. The conformation of the amide linkage is anti, which is a common low-energy conformation.[2]

Intermolecular Interactions

In the crystal structure of the representative compound, the two different molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds.[2][9] The packing is further stabilized by C—H⋯O and C—H⋯N hydrogen bonds and π–π stacking interactions.[2][9] These types of non-covalent interactions are fundamental to the stability of the crystal lattice and are also the primary forces governing drug-receptor binding.

Crystallographic Data for the Representative Structure

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃Br₂N₃O · C₄H₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 18.987 (4) |

| c (Å) | 11.234 (2) |

| β (°) | 109.56 (3) |

| Volume (ų) | 2034.5 (7) |

| Z | 4 |

| R-factor (%) | 5.3 |

Data obtained from the publication by Fun et al. (2017).[2]

Implications for Drug Development

The determination of the crystal structure of a potential drug molecule or its complex with a biological target has profound implications for the drug discovery and development process.

-

Structure-Based Drug Design (SBDD): Knowledge of the precise three-dimensional structure of a compound allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. By visualizing how a molecule like this compound might fit into the active site of a target protein, medicinal chemists can make informed decisions about which modifications are likely to enhance binding.

-

Understanding Target Interactions: The crystal structure reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for molecular recognition. This information is crucial for understanding the mechanism of action and for designing new molecules that can mimic or disrupt these interactions.

-

Lead Optimization: Crystallography can guide the optimization of lead compounds by providing a structural basis for observed structure-activity relationships (SAR). It can help to explain why certain modifications lead to an increase or decrease in activity and can suggest new avenues for improvement.

-

Polymorph Characterization: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, such as solubility and stability, which in turn affect its bioavailability. X-ray diffraction is a key technique for identifying and characterizing different polymorphs.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While its specific crystal structure remains to be publicly disclosed, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural elucidation using single-crystal X-ray diffraction. The analysis of a closely related naphthyridine derivative highlights the key structural features and intermolecular interactions that are characteristic of this important class of compounds. A thorough understanding of the crystal structure of such molecules is an indispensable tool in modern drug discovery, enabling the rational design and optimization of the next generation of medicines.

References

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - Methyl 1,5-naphthyridine-3-carboxylate (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. CSD (Cambridge Structural Database) [lib.sustech.edu.cn]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Methyl 1,5-naphthyridine-3-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Search - Access Structures [ccdc.cam.ac.uk]

- 11. (PDF) Crystal Structure of 5-Ethyl-5,8-D [research.amanote.com]

- 12. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pubs.rsc.org [pubs.rsc.org]

"Methyl 7-bromo-1,5-naphthyridine-3-carboxylate solubility"

An In-depth Technical Guide to the Solubility of Methyl 7-bromo-1,5-naphthyridine-3-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, belonging to the privileged 1,5-naphthyridine scaffold class.[1][2][3] Understanding its solubility is a critical first step in preclinical development, as this fundamental physicochemical property governs bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[4][5][6] This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound. It moves beyond a simple data presentation to offer a self-validating framework for solubility assessment, grounded in established scientific principles and experimental rigor. We will explore the molecular structure's influence on solubility, present detailed protocols for both qualitative and quantitative analysis, and discuss the interpretation of results in the context of drug development.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that is isosteric to naphthalene. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of 1,5-naphthyridine have demonstrated potent activities as inhibitors of TGF-β type I receptor (ALK5), topoisomerase, and various kinases, showing potential in oncology and anti-infective research.[1][7][8]

This compound (CAS No. 958334-24-2) serves as a key intermediate or a potential drug candidate itself.[9][10][11] Its structure combines the biologically active naphthyridine core with a bromo substituent, which can be used for further synthetic modifications (e.g., cross-coupling reactions), and a methyl carboxylate group, which influences polarity and hydrogen bonding capability.[3][12] The solubility of this specific molecule is a crucial parameter that dictates its handling, formulation, and performance in biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 958334-24-2 | [9][10][11] |

| Molecular Formula | C₁₀H₇BrN₂O₂ | [10][11] |

| Molecular Weight | 267.08 g/mol | Calculated |

| Appearance | Typically a solid | [13] |

Theoretical Solubility Considerations: A Predictive Analysis

Before embarking on experimental determination, a theoretical analysis based on the molecule's structure provides valuable insights into its expected solubility profile. The principle of "like dissolves like" is the foundational concept here, where solubility is favored when the solute and solvent have similar polarities and intermolecular forces.[14][15]

Structural Features Influencing Solubility

-

1,5-Naphthyridine Core: The two nitrogen atoms in the aromatic rings are capable of acting as hydrogen bond acceptors. This suggests potential solubility in protic solvents like water and alcohols. However, the overall fused aromatic system is largely nonpolar and rigid, which will limit aqueous solubility.

-

Methyl Carboxylate Group (-COOCH₃): The ester group introduces polarity. The carbonyl oxygen can act as a hydrogen bond acceptor. This functional group will slightly enhance solubility in polar solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the molecular weight and volume. While it contributes some polarity, its primary effect is often to decrease solubility in polar solvents, particularly water, due to its hydrophobic nature.

Predicting Solubility Behavior

Based on these features, we can make the following predictions:

-

Aqueous Solubility: Expected to be low. The large, hydrophobic, and rigid aromatic core is the dominant feature. The polar groups are likely insufficient to overcome the energy penalty of disrupting the strong hydrogen-bonding network of water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the high energetic cost of disrupting a hydrogen-bonded network like water. DMSO is a common choice for dissolving compounds for initial biological screening.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely. These solvents can act as both hydrogen bond donors and acceptors, interacting with the nitrogens and the ester group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The molecule possesses significant polarity from the ester and the nitrogen atoms, making it incompatible with nonpolar solvents.

Experimental Determination of Solubility: A Methodological Framework

A multi-tiered approach, starting with qualitative classification and progressing to precise quantitative measurement, provides a comprehensive understanding of the compound's solubility.

Workflow for Comprehensive Solubility Assessment

The following diagram outlines a logical workflow for characterizing the solubility of a novel compound like this compound.

Caption: Figure 1: A structured workflow for determining compound solubility.

Protocol 1: Qualitative Solubility Classification

This initial screen provides a rapid assessment of solubility in a range of common solvents, classifying the compound based on its acidic, basic, or neutral character.[16][17]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Solvents: Deionized Water, 5% w/v HCl, 5% w/v NaOH, Ethanol, Dimethyl Sulfoxide (DMSO), Hexane

Procedure:

-

Preparation: Weigh approximately 2-5 mg of the compound into each of six separate, labeled test tubes.

-

Solvent Addition: Add 0.5 mL of the first solvent (e.g., Deionized Water) to the corresponding test tube.

-

Mixing: Vortex the tube vigorously for 30-60 seconds.

-

Observation: Visually inspect the tube against a contrasting background. Note if the solid has completely dissolved. If not, add another 0.5 mL of the solvent and vortex again.

-

Classification:

-

Soluble: The entire solid dissolves in ≤ 1 mL of solvent.

-

Slightly Soluble: A portion of the solid dissolves, or more than 1 mL is required.

-

Insoluble: No visible dissolution of the solid.

-

-

Repeat: Repeat steps 2-5 for each of the remaining solvents.

Interpretation of Results:

-

Solubility in 5% HCl: Suggests the presence of a basic functional group. The nitrogen atoms in the naphthyridine ring are weakly basic and may be protonated by a strong acid, forming a more soluble salt.

-

Solubility in 5% NaOH: Indicates an acidic functional group. This compound is not expected to be soluble in NaOH.

-

Solubility in Water vs. Organic Solvents: Provides a direct measure of the compound's polarity.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining the true equilibrium solubility of a compound.[18][19] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

-

Compound of interest

-

Selected solvent(s) (e.g., Phosphate-Buffered Saline pH 7.4, Water)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (enough to ensure undissolved solid remains at the end). For example, add 5 mg of the compound to 1 mL of the chosen buffer.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Sample Collection & Filtration: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Prepare a series of accurate dilutions of the filtered saturate.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with a known concentration of the compound.

-

Calculation: Calculate the concentration of the original, undiluted filtrate. This value represents the thermodynamic solubility.

Causality and Trustworthiness:

-

Why excess solid? To ensure the solution becomes saturated and reaches equilibrium.

-

Why 24-48 hours? To allow sufficient time for the dissolution process to reach a true thermodynamic equilibrium.[19]

-

Why filtration? To ensure that only the dissolved compound is being measured, preventing falsely high results from suspended solid particles.

-

Why HPLC/LC-MS? These analytical techniques provide the high specificity and sensitivity required for accurate quantification.[4][20]

Quantitative Kinetic Solubility Measurement

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative.[21] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. This method is faster but can overestimate solubility as it may lead to supersaturated solutions.

Procedure:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, add aqueous buffer (e.g., PBS pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer and mix. This is typically done in a serial dilution format.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the amount of precipitate formed, often by nephelometry (light scattering) or by analyzing the concentration remaining in solution after centrifugation.

Data Presentation and Interpretation

Solubility data should be reported in clear, unambiguous units.

Table 2: Example Solubility Data for a Hypothetical Compound

| Solvent / Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | Thermodynamic | 25 | < 1.0 | < 3.7 |

| PBS (pH 7.4) | Thermodynamic | 37 | 2.5 | 9.4 |

| PBS (pH 7.4) | Kinetic | 25 | 25 | 93.6 |

| Ethanol | Thermodynamic | 25 | 1500 | 5616 |

| DMSO | Thermodynamic | 25 | > 50,000 | > 187,200 |

Interpretation in Drug Development:

-

Low Aqueous Solubility (<10 µM): The data for "PBS (pH 7.4)" would classify this compound as having low solubility. This is a critical finding that will necessitate formulation strategies to improve bioavailability, such as salt formation, particle size reduction, or the use of solubility-enhancing excipients.[5][22]

-

Kinetic vs. Thermodynamic: The higher kinetic solubility value suggests that the compound can form supersaturated solutions, which can sometimes be leveraged in formulations but also carries a risk of precipitation over time.[21]

-

High DMSO Solubility: Confirms its suitability for storage as a stock solution for in vitro screening.

Conclusion

References

-

3A Senrise. This compound|CAS 958334-24-2. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

-

Semantic Scholar. Solubility determination of barely aqueous-soluble organic solids. [Link]

-

MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

-